molecular formula C11H16O B14441705 Phenol, 4-ethyl-2-isopropyl- CAS No. 74926-85-5

Phenol, 4-ethyl-2-isopropyl-

Cat. No.: B14441705
CAS No.: 74926-85-5
M. Wt: 164.24 g/mol
InChI Key: HFXZXGVECOWQGS-UHFFFAOYSA-N
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Description

Phenol, 4-ethyl-2-isopropyl- is an organic compound that belongs to the class of phenols It consists of a phenol molecule substituted with an ethyl group at the 4-position and an isopropyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 4-ethyl-2-isopropyl- can be synthesized through the alkylation of phenol with ethylene and propylene. The reaction typically involves the use of a catalyst such as aluminum chloride (AlCl3) under controlled temperature and pressure conditions. The process can be summarized as follows:

    Alkylation of Phenol: Phenol reacts with ethylene and propylene in the presence of AlCl3 to form the desired product.

    Reaction Conditions: The reaction is carried out at a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-ethyl-2-isopropyl- involves large-scale alkylation processes. The use of continuous flow reactors and advanced catalysts ensures high yield and purity of the product. The process is optimized for cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-ethyl-2-isopropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert the compound into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Brominated or nitrated phenol derivatives.

Scientific Research Applications

Phenol, 4-ethyl-2-isopropyl- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the production of resins, plastics, and other industrial materials.

Mechanism of Action

The mechanism of action of Phenol, 4-ethyl-2-isopropyl- involves its interaction with biological molecules and cellular pathways. The compound can exert its effects through:

    Proteolysis: Dissolving tissue on contact via proteolysis.

    Neurolysis: Producing chemical neurolysis when injected near nerves, affecting nerve fibers.

Comparison with Similar Compounds

Phenol, 4-ethyl-2-isopropyl- can be compared with other similar compounds such as:

    4-Isopropylphenol: Similar structure but lacks the ethyl group.

    Thymol (2-isopropyl-5-methylphenol): Contains a methyl group instead of an ethyl group.

    Phenol: The parent compound without any alkyl substitutions.

Uniqueness

Phenol, 4-ethyl-2-isopropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

74926-85-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

4-ethyl-2-propan-2-ylphenol

InChI

InChI=1S/C11H16O/c1-4-9-5-6-11(12)10(7-9)8(2)3/h5-8,12H,4H2,1-3H3

InChI Key

HFXZXGVECOWQGS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)O)C(C)C

Origin of Product

United States

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